- Preparation of benzothieno [3,2-b][1]benzothiophene compounds, Japan, , ,
Cas no 935280-42-5 (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene)
935280-42-5 structure
Product Name:Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
Numero CAS:935280-42-5
MF:C22H12S2
MW:340.460682868958
CID:1981159
PubChem ID:329767325
Update Time:2025-09-27
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
- DNTT
- Naphtho[2,3-b]naphtho[2′,3′:4,5]thieno[2,3-d]thiophene
- 2,3-(2,3-Naphthalenediylthio)naphtho[2,3-b]thiophene
- Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene
- Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
- Dinaphtho[2,3-b:2′,3′-f]thiopheno[3,2-b]thiophene
- Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene, sublimed grade, 99%
- AKOS016023994
- SCHEMBL9889312
- Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation
- 935280-42-5
-
- MDL: MFCD22666453
- Inchi: 1S/C22H12S2/c1-3-7-15-11-19-17(9-13(15)5-1)21-22(23-19)18-10-14-6-2-4-8-16(14)12-20(18)24-21/h1-12H
- Chiave InChI: CZWHMRTTWFJMBC-UHFFFAOYSA-N
- Sorrisi: S1C2C=C3C=CC=CC3=CC=2C2=C1C1C=C3C=CC=CC3=CC=1S2
Proprietà calcolate
- Massa esatta: 340.03804273g/mol
- Massa monoisotopica: 340.03804273g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 0
- Complessità: 446
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.3
- Superficie polare topologica: 56.5
Proprietà sperimentali
- Punto di fusione: 425-430 °C
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H319
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 767638-100MG |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
935280-42-5 | 99% | 100mg |
¥5161.79 | 2023-11-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 767638-500MG |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
935280-42-5 | 99% | 500mg |
¥13650.76 | 2023-11-22 | |
| Aaron | AR01FLR2-100mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 100mg |
$651.00 | 2025-02-10 | |
| Aaron | AR01FLR2-500mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 500mg |
$2420.00 | 2025-02-10 | |
| A2B Chem LLC | AY06546-100mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 100mg |
$871.00 | 2024-07-18 | ||
| A2B Chem LLC | AY06546-500mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 500mg |
$2286.00 | 2024-07-18 | ||
| A2B Chem LLC | AY06546-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | ≥98% | 25mg |
$284.00 | 2024-07-18 | |
| 1PlusChem | 1P01FLIQ-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | ≥98% | 25mg |
$255.00 | 2024-04-20 | |
| Aaron | AR01FLR2-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 25mg |
$269.00 | 2025-02-10 |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Water ; 15 h, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 1 h, 100 °C; 6 h, 180 - 190 °C
Riferimento
- Method for the preparation of thiophene compounds, Japan, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ; 5 h, 180 °C
Riferimento
- Method for the preparation of aromatic compound, Japan, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
1.2 160 °C; 12 h, 160 °C
1.2 160 °C; 12 h, 160 °C
Riferimento
- Manufacture of fused polycyclic aromatic compound crystals, manufacture of organic semiconductor layers using them, and manufacture of organic semiconductor devices, Japan, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of heteroacenes for electronic device, Korea, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Riferimento
- General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives, Organic Letters, 2011, 13(13), 3430-3433
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Riferimento
- Novel fused-ring aromatic compound, process for producing the same, and organic semiconductor device, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Riferimento
- Facile Synthesis of Highly π-Extended Heteroarenes, Dinaphtho[2,3-b:2',3'-f]chalcogenopheno[3,2-b]chalcogenophenes, and Their Application to Field-Effect Transistors, Journal of the American Chemical Society, 2007, 129(8), 2224-2225
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfur , Sodium hydrosulfide hydrate Solvents: N-Methyl-2-pyrrolidone ; 8 h, 160 - 180 °C
Riferimento
- Method for preparation of benzothieno[3,2-b]benzothiophene compounds, Japan, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ; rt
1.2 rt → 200 °C; 10 h, 200 °C; 200 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt → 200 °C; 10 h, 200 °C; 200 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- One-step synthesis of [1]benzothieno[3,2-b][1]benzothiophene from o-chlorobenzaldehyde, Tetrahedron Letters, 2011, 52(2), 285-288
Metodo di produzione 11
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Raw materials
- Naphtho[2,3-b]thiophene, 2-[3-(methylsulfinyl)-2-naphthalenyl]-
- 3a,4,13,13a-Tetrahydro-2-phenyl-4,13[1′,2′]-benzeno-1H-naphtho[2′′,3′′:4′,5′]thieno[2′,3′:4,5]thieno[2,3-f]isoindole-1,3(2H)-dione
- 3-Chloronaphthalene-2-carbaldehyde
- 1,2-Bis[3-(methylthio)-2-naphthyl]ethene
- 2,2′-(1,2-Ethenediyl)bis[3-chloronaphthalene]
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Preparation Products
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Letteratura correlata
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
935280-42-5 (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso